An In-depth Technical Guide on 5-Amino-2-morpholinobenzonitrile
An In-depth Technical Guide on 5-Amino-2-morpholinobenzonitrile
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and safety information for 5-Amino-2-morpholinobenzonitrile, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
5-Amino-2-morpholinobenzonitrile is a substituted benzonitrile compound featuring both an amino and a morpholino group attached to the benzene ring. These functional groups make it a potentially valuable building block in medicinal chemistry and organic synthesis.
Physicochemical Data
A summary of the key quantitative data for 5-Amino-2-morpholinobenzonitrile is presented below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 78252-12-7 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| InChI | InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | [1] |
| InChI Key | WJUOUHSBDDDFDL-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 5-Amino-2-morpholinobenzonitrile are not extensively detailed in the provided search results, a general approach can be inferred from procedures for analogous aminobenzonitrile derivatives. A common synthetic strategy involves the reduction of a corresponding nitro compound or the amination of a halo-benzonitrile.
General Experimental Protocol: Synthesis of Substituted Aminoquinolines (Illustrative)
The following is a generalized procedure for the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, which illustrates a potential application of aminobenzonitrile derivatives in heterocyclic synthesis.[2]
Materials:
-
Ynone (0.5 mmol)
-
2-Aminobenzonitrile derivative (0.6 mmol)
-
Anhydrous Potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv.)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel (100–200 mesh) for column chromatography
Procedure:
-
To an oven-dried 15 mL reaction vial, add a solution of the ynone (0.5 mmol), the 2-aminobenzonitrile derivative (0.6 mmol), and anhydrous KOtBu (2.0 equiv.) in 2.0 mL of DMSO.[2]
-
Stir the resulting reaction mixture at 100°C for 1 hour.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) analysis.[2]
-
Upon completion (disappearance of starting materials), pour the reaction mixture into water.[2]
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[2]
-
Wash the combined organic layers with a saturated brine solution and dry over anhydrous Na₂SO₄.[2]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (100–200 mesh) using a hexane-ethyl acetate (8:2) eluent to yield the desired product.[2]
Caption: General workflow for a base-promoted synthesis using an aminobenzonitrile derivative.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for 5-Amino-2-morpholinobenzonitrile. However, the aminobenzonitrile scaffold is a component of various biologically active molecules. For instance, aminomalononitrile has been identified as a key intermediate in prebiotic chemistry leading to the formation of imidazole and purine derivatives, some of which have shown anti-influenza A virus activity.[3] The presence of the morpholine moiety, a common feature in many approved drugs, suggests that 5-Amino-2-morpholinobenzonitrile could be a valuable starting point for drug discovery programs.
Caption: Relationship of aminonitrile precursors to bioactive heterocyclic compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Amino-2-morpholinobenzonitrile was not found, general safety precautions for related aminobenzonitrile compounds should be followed. These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[4]
General Handling Precautions:
-
Use only under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4]
This guide summarizes the currently available technical information on 5-Amino-2-morpholinobenzonitrile. Further research is required to fully elucidate its reactivity, biological profile, and potential applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
